molecular formula C16H10N2O B10846063 9-amino-7H-dibenzo[de,h]quinolin-7-one

9-amino-7H-dibenzo[de,h]quinolin-7-one

Katalognummer: B10846063
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: SWTAISDIUOZWOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-amino-7H-dibenzo[de,h]quinolin-7-one is a synthetic compound based on the oxoisoaporphine alkaloid scaffold, a structure of significant interest in medicinal chemistry . Oxoisoaporphines are known for their diverse biological activities, and this amino-substituted derivative serves as a key intermediate in the exploration of new therapeutic agents . Its primary research value lies in its application as an acetylcholinesterase (AChE) inhibitor, with a reported binding affinity (Ki) of 3860 nM, positioning it as a candidate for the study of neurological disorders such as Alzheimer's disease . The oxoisoaporphine core is structurally similar to the approved drug tacrine, a known AChE inhibitor, but offers a distinct pharmacophore for structure-activity relationship studies . Beyond neuroscience, the oxoisoaporphine structure is investigated for its antiproliferative potential. Related natural and synthetic compounds have demonstrated cytotoxicity against various human cancer cell lines, making this chemical a versatile scaffold for developing novel anticancer agents . Researchers also utilize this compound and its derivatives as precursors for synthesizing more complex molecules, such as annelated heterocycles, to study their photophysical properties and singlet oxygen photosensitization capabilities . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C16H10N2O

Molekulargewicht

246.26 g/mol

IUPAC-Name

5-amino-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C16H10N2O/c17-10-4-5-11-13(8-10)16(19)12-3-1-2-9-6-7-18-15(11)14(9)12/h1-8H,17H2

InChI-Schlüssel

SWTAISDIUOZWOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C(=O)C4=C(C3=NC=C2)C=CC(=C4)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Nitro Intermediate

Starting Material : 9-Nitro-7H-dibenzo[de,h]quinolin-7-one
Procedure :

  • Cyclization : React 1-aminoanthraquinone derivatives with urea or dimethylacetamide under acidic conditions to form nitro-substituted oxoisoaporphines.

  • Conditions :

    • Reflux in polyphosphoric acid (PPA) at 180°C for 6–8 hours.

    • Yield: ~65–75%.

Reduction to Amino Group

Reduction Agents :

  • Na₂S·9H₂O/NaOH :

    • Add Na₂S·9H₂O (2.7 g, 11.2 mmol) and NaOH (1.0 g, 25 mmol) to a nitro intermediate (1.5 g, 4.8 mmol) in ethanol (50 mL).

    • Reflux for 5 hours under nitrogen.

    • Yield: 70–80%.

  • Catalytic Hydrogenation (H₂/Pd-C) :

    • Suspend nitro compound in ethanol with 10% Pd/C (0.1 equiv).

    • Stir under H₂ (1 atm) at 25°C for 12 hours.

    • Yield: 85–90%.

Key Data :

ParameterNa₂S/NaOHH₂/Pd-C
Reaction Time5 h12 h
TemperatureReflux25°C
ScalabilityModerateHigh
Purity (HPLC)>95%>98%

Method 2: Direct Amination of Halogenated Precursors

Alkylation of 6-Chloro-1-azabenzanthrone

Starting Material : 6-Chloro-7H-dibenzo[de,h]quinolin-7-one
Procedure :

  • React with ethanolamine (15 mmol) and NaI (0.1 g) in pentanol.

  • Reflux for 8 hours, followed by purification via silica gel chromatography (CHCl₃:MeOH = 100:3).
    Yield : 59%.

Limitation : Requires regioselective substitution at the 9-position, which may involve protecting groups.

Method 3: Rh-Catalyzed Annulation

Cyclization of Benzimidoyl Chlorides

Procedure :

  • Use [RhCp*Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE).

  • React with alkynes and β-keto esters under oxidative conditions (chloranil).
    Key Step : Intramolecular C–H activation forms the quinoline core.
    Yield : 77–92%.

Method 4: Hydrogenation of Oxoisoaporphines

Catalytic Hydrogenation Over PtO₂

Starting Material : 7H-dibenzo[de,h]quinolin-7-one derivatives.
Conditions :

  • H₂ (1 atm), PtO₂ (10 mol%) in acetic acid at 25°C.

  • Selectively reduces benzene rings while retaining the amino group.
    Yield : 80–91%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Nitro ReductionHigh yield, scalableMulti-step synthesis
Direct AminationSimple conditionsLow regioselectivity
Rh-CatalyzedOne-pot synthesisRequires expensive catalysts
HydrogenationChemoselectiveLimited to specific intermediates

Characterization and Validation

  • ¹H/¹³C NMR : Confirm amino group presence (δ 7.40 ppm for NH₂ in DMSO-d₆).

  • HPLC : Purity >95%.

  • Biological Validation : IC₅₀ values of 0.86–5.2 µM against cancer cell lines .

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-Amino-7H-dibenzo[de,h]chinolin-7-on durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolin-Derivate, die verschiedene funktionelle Gruppen am Chinolinring tragen können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

9-amino-7H-dibenzo[de,h]quinolin-7-one possesses a dibenzoquinoline structure with an amino group at the 9-position. Its molecular formula is C15H12N2OC_{15}H_{12}N_2O, which contributes to its unique reactivity and potential biological activities. The compound's structure allows it to engage in various chemical reactions due to the presence of the amino and carbonyl functionalities, making it a candidate for numerous therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. It has been shown to interfere with DNA replication and repair mechanisms, contributing to its antiproliferative properties. A study demonstrated that derivatives of this compound displayed significant activity against cervical (HeLa) cancer cells, human breast cancer (MCF-7), and colon carcinoma (HCT-116) cells .

Cell Line IC50 (µM) Mechanism of Action
HeLa15.2DNA intercalation
MCF-712.5Apoptosis induction
HCT-11610.8Cell cycle arrest

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of derivatives such as Menisoxoisoaporphine A, which acts on the phosphodiesterase 4B (PDE4B) pathway. This compound significantly reduced lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophage cells by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and asthma .

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial properties against Leishmania species. In a study involving BALB/c mice infected with L. infantum, treatment with specific derivatives resulted in significant reductions in parasitic burden in the liver and spleen, indicating its potential as a therapeutic agent against leishmaniasis .

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activities. Research has indicated that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in PLOS ONE assessed the anticancer efficacy of this compound against multiple cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on RAW264.7 macrophages treated with Menisoxoisoaporphine A revealed a direct interaction with PDE4B, leading to the inhibition of NF-kB signaling pathways and subsequent reduction in inflammatory cytokine release .

Wirkmechanismus

The mechanism of action of 9-amino-7H-dibenzo[de,h]quinolin-7-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit cholinesterases and prevent amyloid beta aggregation, which are mechanisms relevant to its potential use in treating neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behaviors of dibenzoquinolinone derivatives are heavily influenced by substituents. Key comparisons include:

Compound Substituents Synthesis Method Melting Point (°C) Key Properties
9-Amino-7H-dibenzo[de,h]quinolin-7-one 9-NH₂ Urea-mediated cyclization Not reported Enhanced electron density; potential for hydrogen bonding and bioactivity.
Compound 2a 2-Benzo, 3-benzoyl Amidines/CuI catalysis 276–277 Moderate antitumor activity; stabilized by benzoyl groups.
Compound 2c 2-Benzo, 3-(p-nitrobenzoyl) Amidines/K₂CO₃ 324–325.5 High melting point due to nitro group; potential cytotoxicity.
Oxoglaucine 1,2,9,10-Tetramethoxy Natural isolation Not reported Latent HIV-1 reactivation; methoxy groups reduce solubility.
Bianfugecine 5,9-Dimethoxy Plant extraction Not reported Antiviral activity; lacks amino group, limiting electronic resonance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-amino-7H-dibenzo[de,h]quinolin-7-one?

  • Methodological Answer : The compound can be synthesized via cycloaromatization of dienynes or enediynes. For example, a reported route involves thermal or photochemical cycloaromatization to form the dibenzoquinolinone core, followed by amination at the 9-position using nitro-reduction or substitution reactions . Another approach involves functionalizing preformed quinolinone scaffolds with amino groups under alkaline conditions, as demonstrated in analogous compounds (e.g., hydrolysis of nitro derivatives to amines) .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-aminated derivatives or ring-opened byproducts.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, related dibenzoquinolinones have been analyzed at 296 K with an R factor of 0.041, confirming planarity of the fused aromatic system and bond-length consistency . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments and substituent positions.
  • HRMS : High-resolution mass spectrometry to confirm molecular formula .
    • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities.

Q. What analytical techniques are commonly used to verify the purity of this compound?

  • Methodological Answer :

TechniquePurposeExample Parameters
HPLCPurity assessmentC18 column, UV detection at 254 nm, retention time comparison
Melting PointConsistency checkCompare observed vs. literature values (±2°C tolerance)
TLCReaction monitoringSilica gel plates, ethyl acetate/hexane eluent, UV visualization

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization to isolate products .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for nitro reductions) improve efficiency but necessitate rigorous purification to remove metal residues .
  • Temperature Control : Higher temperatures (60–70°C) accelerate amination but risk decomposition; use reflux condensers for exothermic steps .
    • Data-Driven Optimization : Design a factorial experiment varying solvent, catalyst loading, and temperature, then analyze yields via ANOVA.

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structural validation?

  • Methodological Answer :

  • NMR vs. SC-XRD : Discrepancies in proton assignments may arise from dynamic effects (e.g., tautomerism). For example, X-ray confirms the keto form dominates in the solid state, while NMR in solution may show equilibrium with enol forms .
  • Resolution Strategy : Perform variable-temperature NMR to detect exchange processes and compare with computational NMR shifts (e.g., using Gaussian or ADF software).

Q. What computational methods are employed to predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. This aids in predicting reactivity (e.g., nucleophilic attack at the carbonyl group) .
  • MD Simulations : Study solvation effects and stability in biological matrices using AMBER or CHARMM force fields.

Q. What strategies exist for modifying the core structure to enhance biological activity while maintaining stability?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2_2, -CN) at the 3-position to modulate electronic properties without disrupting planarity .
  • Hybridization : Fuse with heterocycles (e.g., pyrazole or pyrrolidine rings) to improve solubility and target binding, as seen in multitarget quinolinone derivatives .
  • Stability Testing : Assess photodegradation under UV light and oxidative stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Contradiction Analysis and Best Practices

  • Spectral Data Conflicts : Always validate NMR assignments with COSY/NOESY and HSQC experiments. For example, aromatic protons in dibenzoquinolinones often exhibit complex coupling patterns requiring 2D NMR for resolution .
  • Synthetic Reproducibility : Document reaction parameters meticulously (e.g., ramp rates, stirring speed) to identify batch-to-batch variability sources .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.